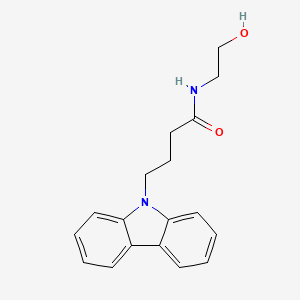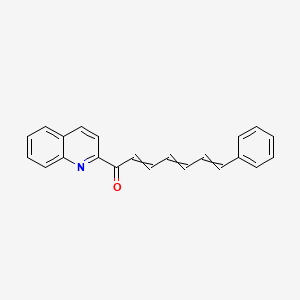
7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one is an organic compound that features a unique structure combining a phenyl group, a quinoline moiety, and a hepta-2,4,6-trien-1-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one typically involves multi-step organic reactions. One common approach is the condensation of a quinoline derivative with a phenyl-substituted hepta-2,4,6-trien-1-one precursor. The reaction conditions often include the use of strong bases or acids to facilitate the condensation process, followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Alcohols, amines.
Substitution: Functionalized phenyl or quinoline derivatives.
Aplicaciones Científicas De Investigación
7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Quinoline Derivatives: Compounds like quinoline-2,4-dione and 2-Phenyl-3-benzoylquinoline share structural similarities and exhibit comparable chemical reactivity.
Phenyl-Substituted Trienes: Other phenyl-substituted trienes, such as 1,3,5-triphenylhepta-2,4,6-triene, also display similar chemical properties.
Uniqueness: 7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one stands out due to its unique combination of a quinoline moiety and a phenyl-substituted hepta-2,4,6-trien-1-one backbone, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
90137-55-6 |
|---|---|
Fórmula molecular |
C22H17NO |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
7-phenyl-1-quinolin-2-ylhepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C22H17NO/c24-22(21-17-16-19-13-8-9-14-20(19)23-21)15-7-2-1-4-10-18-11-5-3-6-12-18/h1-17H |
Clave InChI |
ACDVGWUDUDQPAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC=CC(=O)C2=NC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)
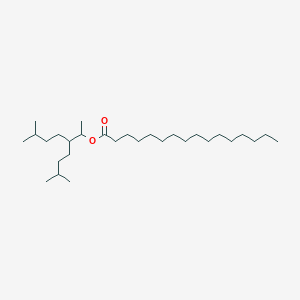
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14381815.png)
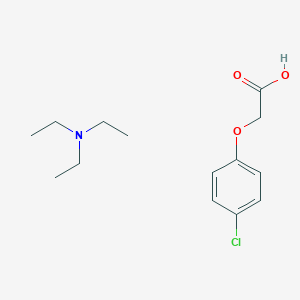
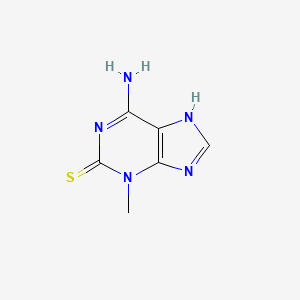
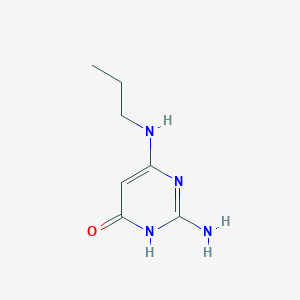
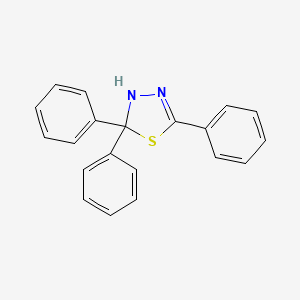

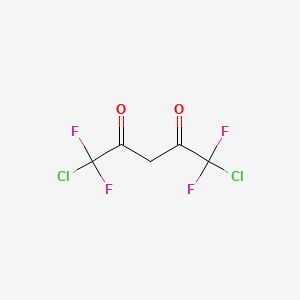
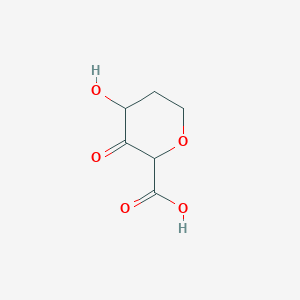
![(1R)-1,7,7-Trimethyl-2-(propylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14381847.png)
![5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide](/img/structure/B14381854.png)
![N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14381859.png)
